molecular formula C14H18N6 B14177694 4,6-Dimethyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine CAS No. 923951-09-1

4,6-Dimethyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine

Cat. No.: B14177694
CAS No.: 923951-09-1
M. Wt: 270.33 g/mol
InChI Key: AIFXNMZCEOYIAA-UHFFFAOYSA-N
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Description

4,6-Dimethyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with dimethyl groups and a piperazine ring attached to a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Substitution with Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyridazine intermediate reacts with piperazine.

    Introduction of the Pyrimidine Moiety: The final step involves the attachment of the pyrimidine ring to the piperazine nitrogen through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated intermediates and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

4,6-Dimethyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: The compound serves as a probe to study cellular pathways and mechanisms.

    Industrial Applications: It is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it may act as a kinase inhibitor, blocking the phosphorylation of key proteins and thereby affecting cell signaling and growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine is unique due to its specific substitution pattern and the presence of both pyridazine and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

923951-09-1

Molecular Formula

C14H18N6

Molecular Weight

270.33 g/mol

IUPAC Name

4,6-dimethyl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine

InChI

InChI=1S/C14H18N6/c1-11-10-12(2)17-18-13(11)19-6-8-20(9-7-19)14-15-4-3-5-16-14/h3-5,10H,6-9H2,1-2H3

InChI Key

AIFXNMZCEOYIAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1N2CCN(CC2)C3=NC=CC=N3)C

Origin of Product

United States

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